

Technical Guide to the Spectroscopic Profile of Boc-Protected Glycine Derivatives

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Compound of Interest

Compound Name: Gly-NH-CH₂-Boc

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "**Gly-NH-CH₂-Boc**," interpreted as tert-butyl ((glycylamino)methyl)carbamate, is not a readily cataloged substance with publicly available, verified spectroscopic data. This guide therefore presents a detailed spectroscopic analysis of a closely related and fundamental building block, tert-butyl carbamate (Boc-NH₂), for which extensive data is available. This information serves as a foundational reference for interpreting the spectra of more complex derivatives.

Introduction

tert-Butyloxycarbonyl (Boc) protected amines are fundamental intermediates in peptide synthesis and medicinal chemistry. The Boc group provides a robust yet readily cleavable protecting group for primary and secondary amines, facilitating controlled and regioselective reactions. Understanding the characteristic spectroscopic signatures of the Boc-carbamate moiety is crucial for reaction monitoring, quality control, and structural elucidation of synthetic intermediates and final products.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl carbamate. It also outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for tert-butyl carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For tert-butyl carbamate, both ^1H and ^{13}C NMR provide distinct signals characteristic of the tert-butyl and carbamate groups.

Table 1: ^1H NMR Spectroscopic Data for tert-Butyl Carbamate[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.45	Singlet	9H	-C(CH ₃) ₃
~4.8-5.5	Broad Singlet	2H	-NH ₂

Solvent: Typically CDCl₃ or DMSO-d₆. The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for tert-Butyl Carbamate[2][3]

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (carbamate)
~79.0	-C(CH ₃) ₃
~28.5	-C(CH ₃) ₃

Solvent: Typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl carbamate shows characteristic absorptions for the N-H and C=O bonds of the carbamate group.[4][5]

Table 3: Key IR Absorption Frequencies for tert-Butyl Carbamate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretch (asymmetric and symmetric)
~2980-2960	Strong	C-H stretch (sp ³ C-H)
~1725-1700	Strong	C=O stretch (carbamate)
~1600-1580	Medium	N-H bend
~1250	Strong	C-O stretch
~1160	Strong	C-N stretch

Sample preparation: Typically as a KBr pellet or a thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.^[6]

Table 4: Mass Spectrometry Data for tert-Butyl Carbamate

m/z	Relative Intensity	Assignment
117	Moderate	[M] ⁺ (Molecular Ion)
102	Moderate	[M - CH ₃] ⁺
58	Strong	[M - C ₄ H ₉ O] ⁺ or [M - Boc] ⁺
57	Very Strong	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	Strong	[C ₃ H ₅] ⁺

Ionization mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like Boc-protected amines.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - A standard pulse sequence is used.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
 - Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation (KBr Pellet):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
 - The sample pellet is placed in the spectrometer's sample holder.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted.

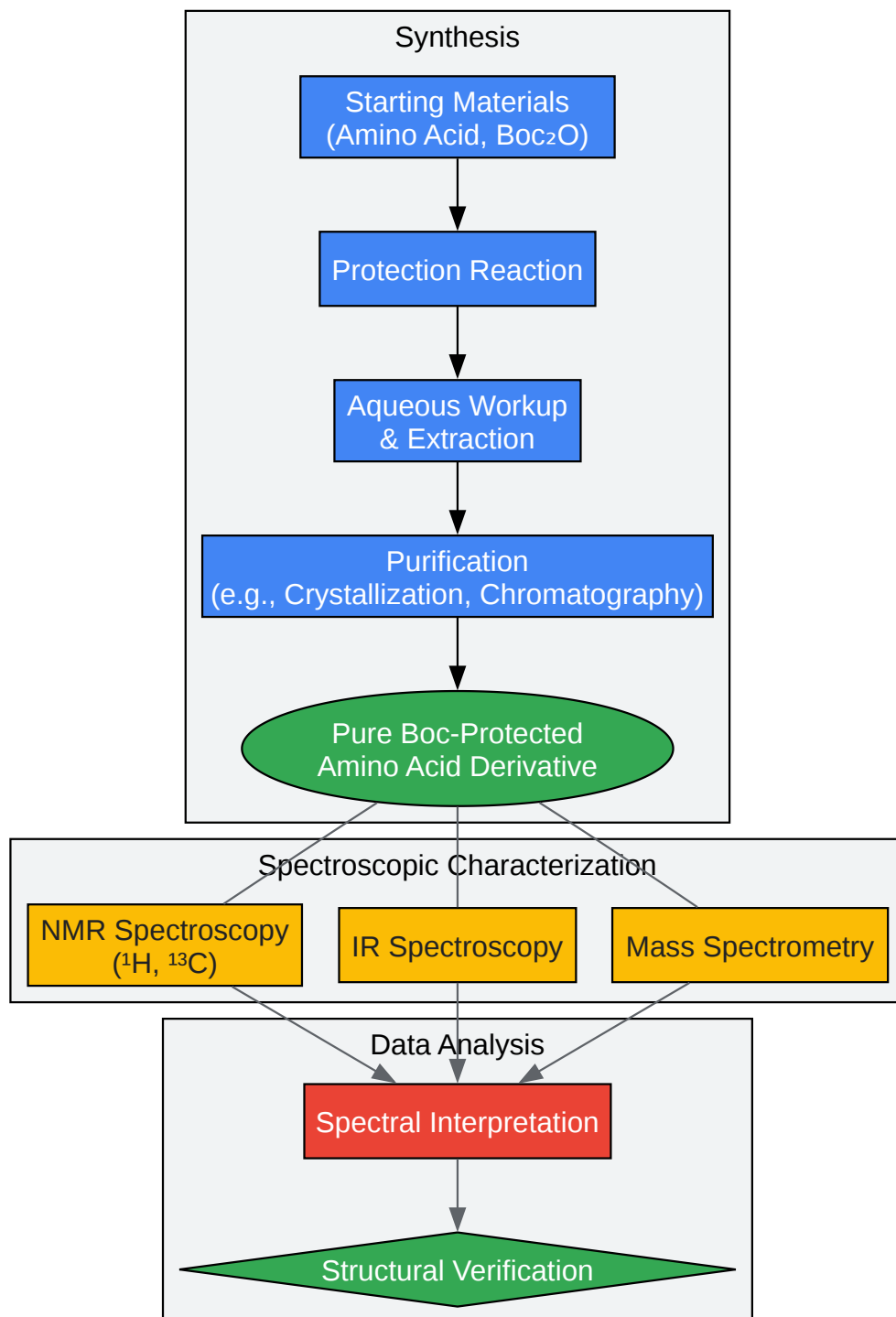
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used. For direct analysis, a direct insertion probe can be utilized.
- Acquisition (Electron Ionization - EI):
 - The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
 - The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a Boc-protected amino acid derivative.

Workflow for Synthesis and Characterization of a Boc-Protected Amino Acid Derivative



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Caption: Synthetic and analytical workflow for a Boc-protected amino acid derivative.

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